molecular formula C12H15NO4 B12275900 Diethyl 6-methylpyridine-2,4-dicarboxylate

Diethyl 6-methylpyridine-2,4-dicarboxylate

Cat. No.: B12275900
M. Wt: 237.25 g/mol
InChI Key: UUOUWIYQOHUPOB-UHFFFAOYSA-N
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Description

Diethyl 6-methylpyridine-2,4-dicarboxylate (CAS 443797-91-9) is a methyl-substituted pyridinedicarboxylate ester of interest in organic and medicinal chemistry research. With the molecular formula C12H15NO4, it serves as a versatile synthetic building block . Pyridinedicarboxylate derivatives are prominently used as organic ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers . The ability of the pyridine nitrogen and carboxylate oxygen atoms to coordinate to metal centers makes them valuable for creating porous materials with potential applications in catalysis and gas storage . Furthermore, structurally similar compounds, such as diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate, are established key intermediates in multi-step synthetic routes to complex molecules, most notably in the synthesis of Vitamin B6 (Pyridoxine) . This highlights the role of dialkyl pyridinedicarboxylates as crucial precursors in the preparation of biologically active molecules. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Datasheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

diethyl 6-methylpyridine-2,4-dicarboxylate

InChI

InChI=1S/C12H15NO4/c1-4-16-11(14)9-6-8(3)13-10(7-9)12(15)17-5-2/h6-7H,4-5H2,1-3H3

InChI Key

UUOUWIYQOHUPOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthesis of 6-Methyl-2,4-Pyridinedicarboxylic Acid (Uvitonic Acid)

Uvitonic acid, or 6-methyl-2,4-pyridinedicarboxylic acid, serves as the precursor for diethyl ester synthesis. While direct synthesis routes for uvitic acid are sparsely documented, historical methods involve the reaction of pyruvic acid with ammonia under controlled conditions. Alternative pathways include modifying pyridine derivatives. For instance, 4-methylpyridine reacts with formamide and peroxodisulfate to yield 4-methylpyridine-2,6-dicarboxamide, which is hydrolyzed to the dicarboxylic acid. Adapting this approach, 6-methylpyridine derivatives could theoretically undergo similar carboxamide formation and hydrolysis to produce uvitic acid.

Di-Esterification via Fischer Reaction

The dicarboxylic acid is esterified using ethanol and a strong acid catalyst, typically sulfuric acid. This two-step process involves:

  • Dissolving uvitic acid in ethanol with concentrated sulfuric acid (1.2 mL per 2.0 g of acid).
  • Refluxing the mixture for 22–24 hours to ensure complete esterification of both carboxyl groups.

Key Parameters :

  • Molar Ratio : Excess ethanol (3–35 mol per mol of acid) drives the reaction to completion.
  • Yield : Mono-esterification yields ~78%; di-esterification may require optimized conditions for comparable efficiency.

Two-Step Synthesis from 4-Cyanopyridine or Isonicotinic Acid

Carboxamide Intermediate Formation

4-Cyanopyridine or isonicotinic acid reacts with formamide and ammonium peroxodisulfate in acetonitrile to form 2-carboxamide-4-cyanopyridine or 2-carboxamide-isonicotinic acid , respectively. For example:

  • 4-Cyanopyridine (85 g) reacts with formamide (201.3 g) and ammonium peroxodisulfate (281.3 g) at 70°C, yielding 87.5% 4-cyano-2-pyridinecarboxamide.

Cyclization Approaches for Direct Synthesis

Adapting Pyridine Ring Formation

A patent describing diethyl pyridine-2,3-dicarboxylate synthesis provides a template for 2,4-diesters. The method uses:

  • Propargylamine and diethyl butynedioate in ethanol with hydrogen peroxide (35%) at 65°C for 12 hours.
  • Yield : 82% for 2,3-diesters.

For 6-methyl-2,4-diesters, substituting methyl-substituted propargylamine or methyl-functionalized diyne could theoretically introduce the methyl group. However, this remains speculative without explicit experimental data.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Key Advantages Limitations
Fischer Esterification Uvitonic acid, ethanol H₂SO₄, reflux (22–24 h) ~60%* Simple, scalable Requires pre-synthesized acid
Two-Step Synthesis 4-Cyanopyridine, formamide Peroxodisulfate, NaOH, H₂SO₄ ~58%** Flexible intermediate control Multi-step, low overall yield
Cyclization Propargylamine, diyne H₂O₂, ethanol, 65°C (12 h) N/A One-pot synthesis Unverified for 2,4-diesters

Estimated from mono-ester yields. *Calculated from 75% hydrolysis and 78% esterification.

Chemical Reactions Analysis

Types of Reactions

Diethyl 6-methylpyridine-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • Diethyl 6-methylpyridine-2,4-dicarboxylate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. It has been reported to exhibit biological activities that may include antimicrobial properties, making it a candidate for developing new antibiotics .
  • CYP Enzyme Inhibition :
    • Research indicates that this compound inhibits CYP1A2, a key enzyme involved in drug metabolism. This interaction suggests that this compound could affect the pharmacokinetics of co-administered drugs, highlighting its importance in drug formulation and safety assessments.
  • Potential Antimicrobial Activity :
    • Studies have demonstrated that derivatives of pyridine compounds possess significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The structural similarities between these compounds suggest that this compound may also exhibit similar effects .

Agricultural Applications

  • Pesticide Development :
    • The compound has potential applications in developing agricultural chemicals, particularly pesticides. Its efficacy as a biological agent can be explored further to enhance crop protection strategies against pests and diseases.
  • Plant Growth Regulators :
    • This compound may serve as a precursor for synthesizing plant growth regulators. These regulators are essential for improving crop yield and resilience against environmental stresses.

Synthetic Applications

  • Organic Synthesis :
    • The compound is valuable in organic synthesis due to its functional groups that can undergo various chemical reactions. It can be used to synthesize other complex organic molecules through multi-step synthetic pathways .
  • Synthesis of Bioactive Scaffolds :
    • This compound can be incorporated into multi-component reactions to create diverse bioactive scaffolds essential for drug discovery and development .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of pyridine derivatives found that this compound exhibited significant activity against E. coli and Pseudomonas aeruginosa, with MIC values comparable to established antibiotics. This positions the compound as a promising candidate for further development in antimicrobial therapies .

Case Study 2: CYP Enzyme Interaction

Research into the interaction profile of this compound revealed its inhibition of CYP1A2 in vitro. This finding suggests potential implications for drug interactions in clinical settings, warranting further exploration into its safety profile when used alongside other medications .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesApplications
Diethyl 2,6-pyridinedicarboxylateSimilar dicarboxylate structureDrug synthesis
Dimethyl 2,6-pyridinedicarboxylateMethyl groups instead of ethylAntimicrobial properties
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid diethyl esterHydroxyl group; different carboxylic acid positionsSynthesis of bioactive compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl 6-methylpyridine-2,4-dicarboxylate belongs to a broader class of pyridine dicarboxylates. Below is a comparative analysis with structurally analogous compounds:

Positional Isomers and Substituent Effects

Compound Name Substituents/Positions Key Differences Biological/Physical Relevance Reference
Diethyl 6-methylpyridine-2,5-dicarboxylate Methyl at 6, esters at 2,5 Altered electronic distribution due to ester positions; 48% yield vs. 51% for 2,4 isomer . Reactivity in nucleophilic substitutions differs.
Dimethyl 5-((4-(trifluoromethyl)benzyl)amino)pyridine-2,4-dicarboxylate CF₃-benzylamino at 5, methyl esters Enhanced enzyme inhibition (e.g., human enzymes) due to electron-withdrawing CF₃ group . Used in selective inhibitor studies.
Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Chloroimidazothiazole at 4, dihydropyridine core Reduced aromaticity (dihydropyridine) increases flexibility; pharmacological activity in calcium channel modulation . Antihypertensive drug analogs.

Heterocyclic Derivatives

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate : Incorporates a fused imidazo-pyridine system with cyano and nitro groups. Key Data: Melting point 243–245°C; 51% yield. Application: Explored for antitumor activity due to nitroaryl and cyano substituents.
  • Key Data: 61% yield; HRMS m/z 550.0816 (calc. 550.0978).

Thiophene and Dihydropyridine Analogs

  • Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate : Thiophene core replaces pyridine; amino group enables further functionalization. Application: Intermediate for anticancer thiopyrimidines.
  • Amlodipine Ethyl Analog (diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate) : Chlorophenyl and aminoethoxy groups enhance calcium channel binding. Relevance: Structural mimic of commercial antihypertensive drugs.

Biological Activity

Diethyl 6-methylpyridine-2,4-dicarboxylate is an organic compound notable for its pyridine ring structure, featuring two carboxylate groups and a methyl substituent. This compound has garnered attention for its potential biological activities, particularly in the realm of pharmacology and organic synthesis. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H17NO4C_{13}H_{17}NO_4 and is characterized by:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Dicarboxylate Structure : Two carboxylic acid groups that enhance solubility and reactivity.
  • Ethyl Ester Groups : These contribute to the compound's pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

The inhibition of CYP1A2 by this compound is thought to occur through competitive binding at the active site. This interaction can prevent the enzyme from metabolizing various substrates, including therapeutic agents. The specific binding affinity and kinetics remain subjects for further investigation.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals that this compound has unique properties due to its specific arrangement of functional groups.

Compound NameStructural FeaturesBiological Activity
Diethyl 2,6-pyridinedicarboxylateSimilar dicarboxylate structureModerate CYP inhibition
Dimethyl 2,6-pyridinedicarboxylateMethyl groups instead of ethylLower solubility
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid diethyl esterContains hydroxyl group; different carboxylic acid positionsAntimicrobial activity reported

This table illustrates how this compound stands out in terms of its solubility and potential as a CYP enzyme inhibitor compared to other derivatives.

Case Studies

  • CYP Enzyme Interaction Studies : A study focused on the interaction profile of this compound with various CYP enzymes revealed significant inhibition effects on CYP1A2. This study emphasized the need for further exploration into the compound's interaction spectrum and potential side effects when used alongside other medications.
  • Antimicrobial Evaluation : Although direct studies on this compound's antimicrobial properties are sparse, related compounds have been evaluated for their effectiveness against bacterial strains. These studies suggest that modifications in the pyridine structure can lead to varying degrees of microbial inhibition .

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